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Compound of Interest

Compound Name: Ethyl 2-(5-Oxazolyl)benzoate

Cat. No.: B1470951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-(5-Oxazolyl)benzoate is a heterocyclic compound of interest in medicinal chemistry

and materials science.[1] Its structure, featuring an oxazole ring attached to an ethyl benzoate

core at the ortho position, makes it a valuable intermediate for the synthesis of more complex

molecules, including potential pharmaceutical agents and functional dyes.[1] A thorough

understanding of its spectroscopic properties is paramount for its identification, purity

assessment, and the structural elucidation of its derivatives.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for Ethyl 2-(5-Oxazolyl)benzoate. As experimental spectra

for this specific compound are not readily available in the public domain, this guide will utilize

predicted spectroscopic data generated from computational models. The interpretation of this

data is grounded in the fundamental principles of spectroscopy and supported by literature

precedents for related chemical structures.

Molecular Structure and Properties
IUPAC Name: Ethyl 2-(1,3-oxazol-5-yl)benzoate

CAS Number: 1186127-15-0[2]
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Molecular Formula: C₁₂H₁₁NO₃[1]

Molecular Weight: 217.22 g/mol [1]

The molecular structure of Ethyl 2-(5-Oxazolyl)benzoate is presented below. The numbering

conventions used for the interpretation of the NMR spectra are also indicated.

Caption: Molecular structure of Ethyl 2-(5-Oxazolyl)benzoate with atom numbering for NMR

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for Ethyl 2-(5-Oxazolyl)benzoate are presented

and analyzed below. Predictions were generated using online NMR prediction tools.[3][4][5]

Experimental Protocol (Typical)
A standard protocol for acquiring NMR spectra of a similar compound would involve the

following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum, often using a broadband proton-

decoupling pulse sequence to simplify the spectrum to single lines for each unique carbon

atom.

Predicted ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.10 d 1H H-C2''

~7.90 dd 1H H-C6'

~7.60 m 2H H-C3', H-C5'

~7.50 m 1H H-C4'

~7.30 s 1H H-C4''

~4.40 q 2H -OCH₂CH₃

~1.40 t 3H -OCH₂CH₃

Interpretation of ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals the key structural features of Ethyl 2-(5-
Oxazolyl)benzoate.

Oxazole Protons: The oxazole ring gives rise to two distinct signals. The proton at the C2''

position (H-C2'') is expected to be the most downfield of the heterocyclic protons, appearing

as a singlet around 8.10 ppm. The proton at the C4'' position (H-C4'') is predicted to be a

singlet around 7.30 ppm. The chemical shifts are influenced by the electronegativity of the

adjacent oxygen and nitrogen atoms.[6]

Benzoate Protons: The four protons on the benzene ring are expected to show a complex

splitting pattern due to their ortho substitution. The proton ortho to the ester group (H-C6') is

likely to be a doublet of doublets around 7.90 ppm. The remaining aromatic protons (H-C3',

H-C4', H-C5') will appear as a multiplet in the range of 7.50-7.60 ppm.

Ethyl Ester Protons: The ethyl group of the ester functionality will present as a quartet at

approximately 4.40 ppm for the methylene protons (-OCH₂CH₃) and a triplet at around 1.40

ppm for the methyl protons (-OCH₂CH₃), with a typical coupling constant of ~7 Hz.

Predicted ¹³C NMR Data
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Chemical Shift (ppm) Assignment

~166.0 C=O

~152.0 C2''

~149.0 C5''

~132.5 C1'

~131.0 C3'

~130.0 C5'

~128.5 C6'

~128.0 C2'

~125.0 C4'

~123.0 C4''

~61.5 -OCH₂CH₃

~14.0 -OCH₂CH₃

Interpretation of ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR,

confirming the carbon skeleton of the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have the most downfield

chemical shift, around 166.0 ppm.

Oxazole Carbons: The carbon atoms of the oxazole ring are predicted to appear at

approximately 152.0 ppm (C2''), 149.0 ppm (C5''), and 123.0 ppm (C4''). The C2'' and C5''

carbons are significantly deshielded due to their proximity to the heteroatoms.[7]

Benzoate Carbons: The aromatic carbons of the benzoate ring are predicted to resonate in

the 125.0-132.5 ppm region. The quaternary carbons (C1' and C2') will have distinct

chemical shifts from the protonated carbons.
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Ethyl Ester Carbons: The methylene carbon of the ethyl group (-OCH₂CH₃) is expected

around 61.5 ppm, while the methyl carbon (-OCH₂CH₃) will be the most upfield signal at

approximately 14.0 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Typical)
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) if it is a liquid, or as a KBr pellet if it is a solid.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium
C-H stretching (aromatic and

oxazole)

~2980-2850 Medium C-H stretching (aliphatic)

~1720 Strong C=O stretching (ester)

~1600, 1580, 1480 Medium-Strong
C=C and C=N stretching

(aromatic and oxazole)

~1270 Strong C-O stretching (ester)

~1100 Strong C-O-C stretching (oxazole)

Interpretation of IR Spectrum
The predicted IR spectrum of Ethyl 2-(5-Oxazolyl)benzoate would display several

characteristic absorption bands that confirm its structure.
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C-H Stretching: Aromatic and oxazole C-H stretching vibrations are expected in the 3100-

3000 cm⁻¹ region, while the aliphatic C-H stretching of the ethyl group will appear between

2980 and 2850 cm⁻¹.

Carbonyl Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of

the C=O stretch of the ester functional group.[8]

Aromatic and Heteroaromatic Stretching: The C=C stretching vibrations of the benzene ring

and the C=N stretching of the oxazole ring are expected to appear in the 1600-1480 cm⁻¹

region.[8]

C-O Stretching: A strong band around 1270 cm⁻¹ is indicative of the C-O stretching of the

ester. The C-O-C stretching of the oxazole ring is predicted to be around 1100 cm⁻¹.[8]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight and the fragmentation pattern of a molecule,

which can aid in its structural elucidation.

Experimental Protocol (Typical)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector.

Predicted Mass Spectrum Data
Molecular Ion (M⁺): m/z = 217 (corresponding to the molecular weight of C₁₂H₁₁NO₃)
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Key Fragment Ions (m/z):

188: [M - C₂H₅]⁺ (loss of the ethyl group)

172: [M - OC₂H₅]⁺ (loss of the ethoxy group)

144: [M - COOC₂H₅]⁺ (loss of the ethoxycarbonyl group)

116: [C₇H₄O]⁺ (fragment from the benzoate portion)

69: [C₃H₃NO]⁺ (oxazole ring)

Interpretation of Mass Spectrum
The predicted mass spectrum of Ethyl 2-(5-Oxazolyl)benzoate would show a molecular ion

peak at m/z 217, confirming the molecular weight of the compound. The fragmentation pattern

would provide further structural information.

Loss of Ethyl and Ethoxy Groups: Common fragmentation pathways for ethyl esters involve

the loss of the ethyl radical (C₂H₅•) to give a fragment at m/z 188, or the loss of the ethoxy

radical (•OC₂H₅) to give a fragment at m/z 172.[9]

Loss of the Ethoxycarbonyl Group: Cleavage of the bond between the benzene ring and the

ester group would result in the loss of the ethoxycarbonyl radical (•COOC₂H₅), leading to a

fragment at m/z 144.

Fragmentation of the Benzoate Moiety: The benzoate portion can further fragment, for

example, to produce an ion at m/z 116.

Oxazole Ring Fragment: A peak at m/z 69 would be indicative of the intact oxazole ring.[10]

The fragmentation of ortho-substituted benzoates can sometimes show specific "ortho effects,"

where the proximity of the two substituents leads to unique fragmentation pathways.[11]
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- OC2H5

[M - COOC2H5]+ 
m/z = 144

- COOC2H5

[C3H3NO]+.
m/z = 69

rearrangement

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways for Ethyl 2-(5-Oxazolyl)benzoate in mass

spectrometry.

Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic

data for Ethyl 2-(5-Oxazolyl)benzoate. The analysis of the predicted ¹H NMR, ¹³C NMR, IR,

and MS data, grounded in established spectroscopic principles and literature precedents for

similar structures, offers a detailed characterization of this molecule. This information is crucial

for researchers and scientists working with this compound, enabling its unambiguous

identification and facilitating the structural elucidation of its derivatives in various scientific

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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